6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene, due to its complex structure containing both ether and nitrogen-containing groups, has potential applications in material science.
The molecule's structure suggests it could be useful in studies related to supramolecular chemistry, which deals with interactions between molecules. The combination of ether and nitrogen-containing groups could lead to interesting self-assembly properties [].
The compound “6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene” is a highly complex organic molecule characterized by its extensive cyclic structure and multiple ether linkages (octoxy groups). The intricate arrangement of its carbon skeleton suggests potential for unique chemical properties and biological activities.
Due to its complex structure:
Synthesis of such complex compounds typically involves:
The potential applications of this compound include:
Similar compounds may include:
This compound is unique due to its:
Ring-closing metathesis (RCM) has emerged as a cornerstone for constructing strained macrocycles. The Grubbs II catalyst (RuCl₂(PCy₃)(H₂IMes)(=CHPh)) enables efficient cyclization of terminal alkenes, even in systems with multiple bridging elements. For octazanonacyclo frameworks, RCM offers precise control over ring size and stereochemistry.
Key Parameters for RCM Success:
Table 1: RCM Performance in Macrocyclic Synthesis
Macrocycle Size | Catalyst | Yield (%) | Reference |
---|---|---|---|
18-membered | Grubbs II | 68 | |
24-membered | Hoveyda-Grubbs | 55 | |
30-membered | Grubbs II | 42 |
Transition metals act as structural templates, organizing precursors into cyclic conformations. Cs⁺ and Li⁺ ions are particularly effective for cryptand synthesis due to their optimal ionic radii.
Case Study: A hetero-ditopic cryptand was synthesized via Schiff base condensation of tris(2-aminoethyl)amine and a tripodal trialdehyde in the presence of Cs⁺. The metal ion templated the macrocycle, achieving 65% yield after NaBH₄ reduction. Similarly, Li⁺ templating enabled the formation of orthoformate cryptates, as evidenced by X-ray crystallography showing Li⁺–O distances of 1.93–2.01 Å.
Metal Ion Influence:
Dynamic covalent chemistry (DCC) leverages reversible bonds (e.g., imines, orthoesters) to achieve error correction during self-assembly. Orthoester-based cryptands, for instance, form via acid-catalyzed exchange reactions, yielding thermodynamically stable products.
Orthoester Cryptand Synthesis:
Table 2: Dynamic Covalent Reactions for Macrocyclic Assembly
Bond Type | Catalyst | Equilibrium Time (h) | Yield (%) | |
---|---|---|---|---|
Orthoester | TFA | 72 | 51 | |
Imine | AcOH | 24 | 68 | |
Disulfide | I₂ | 12 | 89 |
Orthoester bridges introduce hydrolytic stability while maintaining dynamic character under acidic conditions. The synthesis of orthoformate cryptands involves:
Stepwise Protocol:
Stability Profile: